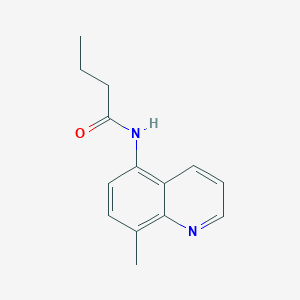

N-(8-methylquinolin-5-yl)butanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H16N2O |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

N-(8-methylquinolin-5-yl)butanamide |

InChI |

InChI=1S/C14H16N2O/c1-3-5-13(17)16-12-8-7-10(2)14-11(12)6-4-9-15-14/h4,6-9H,3,5H2,1-2H3,(H,16,17) |

InChI Key |

NNLINLWYWUUOTF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NC1=C2C=CC=NC2=C(C=C1)C |

Origin of Product |

United States |

Synthetic Methodologies for N 8 Methylquinolin 5 Yl Butanamide

Retrosynthetic Analysis of the N-(8-methylquinolin-5-yl)butanamide Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. ias.ac.in This process helps in planning an efficient synthetic route.

The most logical and common retrosynthetic disconnection for this compound is at the amide C-N bond. ias.ac.inamazonaws.comresearchgate.net This bond is typically formed last in the synthetic sequence. This disconnection breaks the molecule into two key synthons, which are the conceptual fragments used in the design of the synthesis. These synthons correspond to readily available or easily synthesizable chemical reagents.

The two precursors identified from this disconnection are:

8-Methylquinolin-5-amine (B1296669): An aromatic amine that provides the quinoline (B57606) portion of the final molecule.

Butanoyl Chloride or Butanoic Acid: An acylating agent that provides the butanamide side chain. mychemblog.com

This approach is favored because the formation of an amide bond from an amine and a carboxylic acid derivative is a reliable and high-yielding reaction. amazonaws.com

| Target Molecule | Disconnection Site | Resulting Precursors |

|---|---|---|

| This compound | Amide C-N Bond | 8-Methylquinolin-5-amine and Butanoic Acid/Butanoyl Chloride |

The synthesis of the crucial precursor, 8-methylquinolin-5-amine, requires strategic functionalization of the 8-methylquinoline (B175542) core. The primary challenge lies in introducing an amino group at the C5 position with high regioselectivity.

A common and effective method involves a two-step sequence:

Nitration: 8-methylquinoline is treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. nih.govbrieflands.com The directing effects of the heterocyclic nitrogen and the methyl group guide the electrophilic nitration. While nitration can occur at multiple positions, the conditions can be optimized to favor the formation of 8-methyl-5-nitroquinoline (B188091). nih.govresearchgate.netgoogle.com It has been noted that nitration of similar m-substituted anilines can lead to mixtures of 5- and 7-substituted products. brieflands.comresearchgate.net

Reduction: The resulting 8-methyl-5-nitroquinoline is then reduced to the corresponding amine. This reduction can be achieved using various methods, such as catalytic hydrogenation or by using reducing agents like tin(II) chloride or iron in acidic media. The reduction of the nitro group to an amine is typically a high-yielding and clean reaction. google.com

This sequence provides a reliable pathway to the required 8-methylquinolin-5-amine intermediate. google.com

Synthetic Routes to this compound and Analogs

The forward synthesis, or the actual construction of the molecule, primarily involves the coupling of the previously identified precursors.

The formation of the amide bond is the key step in assembling this compound. mychemblog.comnumberanalytics.com This reaction involves the condensation of 8-methylquinolin-5-amine with an activated form of butanoic acid. While using butanoyl chloride is a classic method, modern synthesis often employs coupling reagents for milder and more efficient reactions. mychemblog.com

Modern amide synthesis frequently utilizes coupling reagents to facilitate the reaction between a carboxylic acid and an amine, especially when dealing with less reactive anilines. nih.govHATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective and widely used coupling reagent. wikipedia.orgthieme-connect.com

The mechanism of HATU-mediated coupling involves two main steps: wikipedia.orgcommonorganicchemistry.com

Activation of the Carboxylic Acid: Butanoic acid reacts with HATU in the presence of a non-nucleophilic base. This forms a highly reactive OAt-active ester intermediate. wikipedia.orgcommonorganicchemistry.com

Nucleophilic Attack: The 8-methylquinolin-5-amine then acts as a nucleophile, attacking the activated ester to form the final amide product, this compound. wikipedia.orgcommonorganicchemistry.com

HATU is known for its high coupling efficiency, rapid reaction rates, and its ability to suppress side reactions and racemization, making it a preferred choice in modern organic synthesis. wikipedia.orguni-kiel.de

The success of the HATU-mediated coupling reaction is highly dependent on the appropriate choice of solvent and base. numberanalytics.compeptide.com

Solvent (DMF): Polar aprotic solvents are ideal for this type of reaction. N,N-Dimethylformamide (DMF) is a common choice because it effectively dissolves the reactants and the coupling reagents. wikipedia.orgnih.govpeptide.com Its high polarity helps to stabilize the charged intermediates formed during the reaction. numberanalytics.com

Base (DIEA): A non-nucleophilic organic base is essential. N,N-Diisopropylethylamine (DIEA) , also known as Hünig's base, is frequently used. wikipedia.orgthieme-connect.com Its primary role is to deprotonate the carboxylic acid, allowing it to react with HATU. commonorganicchemistry.com As a sterically hindered base, DIEA does not compete with the primary amine as a nucleophile, thus preventing the formation of unwanted side products. uni-kiel.de

The reaction is typically performed at room temperature, providing mild conditions that preserve the integrity of potentially sensitive functional groups. nih.gov

| Component | Example | Function |

|---|---|---|

| Amine | 8-Methylquinolin-5-amine | Nucleophile |

| Carboxylic Acid | Butanoic Acid | Acyl group donor |

| Coupling Reagent | HATU | Activates the carboxylic acid |

| Solvent | DMF | Dissolves reactants and stabilizes intermediates |

| Base | DIEA | Deprotonates carboxylic acid, acts as proton scavenger |

Synthesis of Key Quinoline Intermediates (e.g., 8-Methylquinoline N-oxide)

The construction of the target molecule hinges on the availability of functionalized quinoline precursors. The primary starting material is 8-methylquinoline, which can then be activated for subsequent reactions, such as amination. A key activated intermediate is 8-methylquinoline N-oxide.

The synthesis of 8-methylquinoline itself can be achieved through various classical methods. One prominent industrial method is the vapor-phase reaction of 2-methylaniline (o-toluidine) with formaldehyde (B43269) and acetaldehyde (B116499) over a solid acid catalyst bed at temperatures exceeding 350°C. google.com This process allows for the production of 8-methylquinoline with high selectivity and yield. google.com

Once 8-methylquinoline is obtained, it can be converted to its N-oxide derivative. The N-oxidation of the quinoline nitrogen serves multiple purposes: it alters the electronic properties of the ring system and, crucially, it can direct subsequent functionalization reactions to specific positions. The oxidation is typically achieved by treating the parent heterocycle with an oxidizing agent. A common and effective method for N-oxidation of quinoline derivatives involves the use of peroxy acids. For instance, 8-hydroxyquinoline (B1678124) can be oxidized using peracetic acid generated in situ from hydrogen peroxide and glacial acetic acid. ias.ac.in A similar principle would be applied for the oxidation of 8-methylquinoline. The general procedure involves reacting 8-methylquinoline with an oxidant like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The resulting 8-methylquinoline N-oxide is a stable, crystalline solid that serves as a versatile intermediate for further modifications. stenutz.eulookchem.com This N-oxide is a known compound, identified by CAS number 4053-38-7. stenutz.euchemsrc.com

Strategies for Butanoic Acid Functionalization

To form the final amide, butanoic acid must be "activated" to make it susceptible to nucleophilic attack by an amino group on the quinoline ring. Several standard and advanced strategies exist for this carboxylic acid functionalization.

A classic and straightforward approach is the conversion of butanoic acid into a more reactive acyl derivative, such as an acyl chloride. This is typically accomplished by treating butanoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.com The resulting butanoyl chloride is highly electrophilic and reacts readily with amines to form the desired amide bond.

Alternatively, direct coupling methods that avoid the isolation of harsh acyl chlorides are often preferred in modern synthesis. These methods rely on coupling reagents that activate the carboxylic acid in situ. A widely used and efficient protocol involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) and a base such as 4-dimethylaminopyridine (B28879) (DMAP). rsc.org This combination converts the carboxylic acid into a highly reactive O-acylisourea intermediate or HOBt ester, which then readily undergoes amidation. rsc.org This method is particularly effective for coupling with less reactive, electron-deficient amines. rsc.org

Boron-based reagents have also emerged as powerful tools for direct amidation. Borate (B1201080) esters, such as tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), have been shown to mediate the direct formation of amides from carboxylic acids and amines with high efficiency. researchgate.net These reactions often proceed under mild conditions and are applicable to a broad range of substrates, representing a significant advancement in amide bond formation. researchgate.net The American Chemical Society (ACS) Green Chemistry Institute Pharmaceutical Roundtable has specifically identified amide bond formation as a critical area requiring the development of better and more sustainable reagents. researchgate.net

A comparison of these common strategies is presented below.

| Activation Strategy | Reagents | Advantages | Disadvantages |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride | High reactivity, well-established | Harsh reagents, generates HCl byproduct, may not be suitable for sensitive substrates |

| Carbodiimide Coupling | EDC, HOBt, DMAP | Mild conditions, high yields, good for difficult couplings | Reagents can be expensive, byproduct removal can be necessary |

| Boron-Mediated Amidation | B(OCH₂CF₃)₃ | High efficiency, broad substrate scope, mild conditions | Reagent availability and cost can be a factor |

Advanced Synthetic Approaches for Quinoline-Amide Scaffolds

The direct formation of the C-N amide bond on the quinoline ring represents the key step in synthesizing the target molecule. Modern organic synthesis has increasingly turned to powerful catalytic methods to achieve this and other functionalizations with high precision and efficiency, while also considering the environmental impact of the chemical process.

Transition-Metal Catalyzed Amidation and Functionalization

Transition-metal catalysis has revolutionized the synthesis of complex molecules by enabling the direct functionalization of otherwise unreactive C-H bonds. For quinoline systems, this approach is particularly attractive for introducing substituents at specific positions. rsc.org

Catalysts based on rhodium(III) and iridium(III) have been investigated for the direct amidation of quinoline N-oxides. rsc.org These reactions proceed via a C-H activation mechanism, where the metal catalyst, directed by the N-oxide group, selectively cleaves a C-H bond on the carbocyclic ring (often at the C8 position) and facilitates the formation of a new C-N bond. rsc.org Computational studies suggest that for these systems, the formation of a stable five-membered metallacycle intermediate favors C8 functionalization. rsc.org

Ruthenium(II)-catalyzed reactions have also been developed for the amidation of 8-methylquinolines. chemsrc.com These methods can activate the C(sp³)-H bonds of the methyl group, allowing for the synthesis of quinolin-8-ylmethanamines from azides under mild conditions. chemsrc.com While this functionalizes the methyl group rather than the ring, it highlights the versatility of transition metals in targeting different C-H bonds within the same parent molecule.

Other less expensive and more earth-abundant metals like cobalt and copper are also gaining traction as catalysts for these types of transformations. Cobalt, in particular, is an attractive candidate due to its low toxicity and ability to catalyze C-H amidation and cyclization reactions efficiently.

The table below summarizes some advanced catalytic systems.

| Catalyst System | Substrate | Target Position | Key Features |

| Rh(III) / Ir(III) | Quinoline N-oxide | C8-Amidation | High regioselectivity, directed by N-oxide |

| Ru(II) | 8-Methylquinoline | C(sp³)-H of methyl group | Intermolecular amidation with azides, mild conditions |

| Pd(II) | Quinoline N-oxide | C8-Arylation | Site-selective C-H activation using diaryliodonium salts |

| Co(III) | N-Heterocycles | C-H Amidation | Inexpensive metal, high chemoselectivity |

Green Chemistry Considerations in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academic and industrial settings. The goal is to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. ias.ac.in

Traditional methods for synthesizing quinolines, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, are often criticized for their harsh conditions, which include high temperatures, the use of strong acids, and reliance on toxic organic solvents. ias.ac.instenutz.eu These factors contribute to a significant environmental footprint and pose economic and safety challenges. stenutz.eu

In response, researchers are actively developing greener alternatives. These include:

Microwave-assisted synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions. stenutz.eu

Use of alternative solvents: Replacing hazardous organic solvents with water, ionic liquids, or even conducting reactions under solvent-free conditions is a key tenet of green chemistry. stenutz.eu

One-pot and multicomponent reactions: Designing syntheses where multiple steps are carried out in the same reaction vessel without isolating intermediates reduces solvent use, purification steps, and waste generation. stenutz.eu

Nanocatalysis: The use of catalysts on the nanoscale offers advantages such as high surface area-to-volume ratio, leading to enhanced catalytic activity. Furthermore, many nanocatalysts, particularly magnetic ones, can be easily recovered and reused, improving the economic and environmental viability of the process.

The development of sustainable protocols for the core reactions, especially amide bond formation, is a major focus. The shift from stoichiometric reagents to catalytic systems, particularly those using earth-abundant and non-toxic metals, represents a significant step towards greener synthesis of quinoline-amide scaffolds.

Spectroscopic Characterization and Structural Elucidation of N 8 Methylquinolin 5 Yl Butanamide and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each proton and carbon atom, allowing for a detailed mapping of the molecular structure. For quinoline (B57606) derivatives, NMR is instrumental in confirming the substitution pattern on the quinoline ring system. arabjchem.orgmdpi.comnih.gov

The ¹H NMR spectrum of N-(8-methylquinolin-5-yl)butanamide displays a series of signals corresponding to the protons of the quinoline core and the butanamide side chain.

Quinoline Protons: The aromatic region of the spectrum is characteristic of the substituted quinoline ring. The protons on the heterocyclic part of the quinoline ring typically appear at distinct chemical shifts. For instance, in related quinoline structures, the proton at position 2 (H-2) is often observed as a doublet of doublets. The protons on the carbocyclic ring (H-3, H-4, H-6, and H-7) also exhibit characteristic splitting patterns and chemical shifts influenced by the electron-donating methyl group and the electron-withdrawing amide group. The methyl group protons at position 8 typically appear as a singlet in the upfield region of the spectrum. mdpi.com

Butanamide Protons: The butanamide side chain gives rise to several distinct signals. The NH proton of the amide linkage typically appears as a broad singlet. The methylene (B1212753) protons adjacent to the carbonyl group (α-CH₂) resonate as a triplet. The subsequent methylene protons (β-CH₂) appear as a sextet, and the terminal methyl protons (γ-CH₃) of the butyl group present as a triplet. The integration of these signals corresponds to the number of protons in each group. chemicalbook.com

¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Quinoline H | 7.40-8.90 | m | |

| Amide NH | ~8.50-9.50 | br s | |

| Quinoline CH₃ | ~2.70 | s | |

| Butanamide α-CH₂ | ~2.40 | t | ~7.5 |

| Butanamide β-CH₂ | ~1.75 | sext | ~7.5 |

| Butanamide γ-CH₃ | ~1.00 | t | ~7.5 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific analog.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and offers insight into their chemical environment (e.g., aromatic, aliphatic, carbonyl).

Quinoline Carbons: The spectrum of this compound will show distinct signals for the nine carbon atoms of the quinoline ring. The chemical shifts of these carbons are influenced by the substituents. For example, the carbon bearing the methyl group (C-8) and the carbon attached to the nitrogen of the amide group (C-5) will have their resonances shifted compared to unsubstituted quinoline. mdpi.commdpi.com

Butanamide Carbons: The four carbon atoms of the butanamide side chain are also readily identified. The carbonyl carbon (C=O) of the amide group typically appears significantly downfield, often in the range of 170-175 ppm. The aliphatic carbons of the butyl group (α-CH₂, β-CH₂, and γ-CH₃) will have characteristic upfield chemical shifts. spectrabase.comguidechem.com

¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| Quinoline C | 120-150 |

| Butanamide C=O | ~172 |

| Butanamide α-CH₂ | ~39 |

| Butanamide β-CH₂ | ~19 |

| Butanamide γ-CH₃ | ~14 |

| Quinoline CH₃ | ~18 |

Note: The exact chemical shifts can vary depending on the solvent and the specific analog.

While ¹H and ¹³C NMR are the primary tools for structural elucidation, advanced NMR techniques can provide further confirmation. If the compound is isotopically labeled with ¹⁵N, ¹⁵N NMR spectroscopy can directly probe the nitrogen atoms in the quinoline ring and the amide group. The chemical shifts of these nitrogen atoms are sensitive to their local electronic environment, offering additional structural verification. However, due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, this technique is less commonly employed unless specific questions about the nitrogen environments need to be addressed. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of the key functional moieties.

N-H Stretch: A prominent absorption band in the region of 3200-3400 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide.

C=O Stretch: A strong, sharp absorption band, typically around 1650-1680 cm⁻¹, corresponds to the carbonyl (C=O) stretching vibration of the amide group (Amide I band).

N-H Bend: The N-H bending vibration (Amide II band) usually appears in the region of 1510-1570 cm⁻¹.

C-H Stretch: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methyl and butyl groups appear just below 3000 cm⁻¹.

C=C and C=N Stretch: The stretching vibrations of the C=C and C=N bonds within the quinoline ring system typically occur in the 1400-1600 cm⁻¹ region. nist.gov

These characteristic IR absorptions provide corroborating evidence for the structure determined by NMR spectroscopy.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound. mdpi.comnih.govmdpi.com This precision allows for the determination of the elemental composition of the molecule, as the measured mass can be used to calculate a unique molecular formula. The exact mass of the molecular ion peak ([M+H]⁺ or [M]⁺) is compared to the theoretical mass calculated from the molecular formula (C₁₄H₁₆N₂O), providing unambiguous confirmation of the compound's identity. nih.gov Analysis of the fragmentation pattern in the mass spectrum can also offer further structural insights, revealing the characteristic cleavage of the butanamide side chain from the quinoline core.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar, thermally labile molecules such as this compound. This method allows for the determination of the molecular weight and provides valuable structural information through the analysis of fragmentation patterns.

In a typical ESI-MS analysis, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer. The application of a high voltage to the capillary tip results in the formation of a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions of the analyte. These ions are then guided into the mass analyzer.

For this compound, analysis in positive ion mode is expected to yield a prominent protonated molecule, [M+H]⁺. Given the molecular formula C₁₄H₁₆N₂O, the theoretical exact mass of the neutral molecule is 228.1263 g/mol . Therefore, the expected m/z (mass-to-charge ratio) for the protonated molecule would be approximately 229.1341.

Further structural elucidation can be achieved through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID). The fragmentation of N-acyl quinoline derivatives is often characterized by specific bond cleavages. A common fragmentation pathway for amides involves the cleavage of the amide bond (N-CO). google.comnist.gov This would result in the formation of a stable acylium ion and the neutral loss of the 5-amino-8-methylquinoline moiety, or conversely, the formation of a protonated 5-amino-8-methylquinoline fragment.

Based on studies of similar aromatic amides, the following fragmentation patterns can be anticipated for this compound:

Formation of the Butyryl Cation: Cleavage of the C-N amide bond would result in the formation of the butyryl cation (C₄H₇O⁺) with an expected m/z of 71.0497.

Formation of the Protonated 5-amino-8-methylquinoline: The other part of the molecule would be the protonated 5-amino-8-methylquinoline fragment (C₁₀H₁₁N₂⁺) with an expected m/z of 159.0922.

The observation of these characteristic fragment ions would provide strong evidence for the structure of this compound.

Table 1: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 229.1341 |

| [C₁₀H₁₁N₂]⁺ | 159.0922 |

| [C₄H₇O]⁺ | 71.0497 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy orbital to a higher energy orbital. The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the compound.

The UV-Vis spectrum of this compound is expected to be dominated by the chromophore of the quinoline ring system. Quinoline itself exhibits characteristic absorption bands corresponding to π-π* transitions. These transitions are influenced by the presence of substituents on the ring. The 8-methyl group and the 5-butanamido group will act as auxochromes, potentially causing a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima and altering the molar absorptivity.

Studies on substituted quinolines have shown that the introduction of amino and alkyl groups can shift the absorption bands to longer wavelengths. For example, the UV spectrum of 8-hydroxyquinoline (B1678124) in methanol (B129727) shows absorption peaks around 234 nm and 308 nm, which are attributed to π-π* transitions in the quinoline ring. spectrabase.com The introduction of an amino group at the 5-position is expected to further influence these transitions.

The butanamide substituent at the 5-position, with its carbonyl group, can also participate in n-π* transitions, although these are typically much weaker than π-π* transitions and may be obscured by the stronger absorptions of the quinoline ring. The solvent used for the analysis can also affect the position and intensity of the absorption bands due to solvatochromic effects.

Table 2: Expected UV-Vis Absorption Data for this compound and Related Compounds

| Compound | Solvent | Expected λmax (nm) | Transition |

| Quinoline | Ethanol | ~227, 277, 313 | π-π |

| 8-Hydroxyquinoline | Methanol | ~234, 308 | π-π |

| 5-Aminoquinoline | Acidic | ~245, 320 | π-π |

| This compound | Methanol/Ethanol | 230-250, 310-330 | π-π |

Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC)

High-performance liquid chromatography (HPLC) is an indispensable technique for the purification and purity assessment of synthetic compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method would likely be the most suitable approach. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. The retention of the compound on the column is primarily governed by its hydrophobicity; more nonpolar compounds are retained longer.

The purity of a sample of this compound can be determined by injecting a solution of the compound into the HPLC system and monitoring the eluent with a suitable detector, most commonly a UV detector set at one of the compound's absorption maxima (as determined by UV-Vis spectroscopy). A pure compound should ideally produce a single, sharp, and symmetrical peak in the chromatogram. The presence of additional peaks would indicate the presence of impurities.

The development of an effective HPLC method for quinoline derivatives can be challenging due to the potential for interactions between the basic nitrogen of the quinoline ring and residual silanol (B1196071) groups on the silica-based stationary phase, which can lead to peak tailing. chemicalbook.comnih.gov The use of high-purity silica (B1680970) columns, end-capping of the stationary phase, and the addition of modifiers like trifluoroacetic acid to the mobile phase can help to mitigate these effects and improve peak shape.

The retention time (tR) of this compound will depend on the specific HPLC conditions, including the column type, mobile phase composition, flow rate, and temperature. By systematically varying these parameters, a method can be optimized for the efficient separation of the target compound from any starting materials, by-products, or degradation products.

Table 3: Exemplary HPLC Method Parameters for the Analysis of Quinoline Derivatives

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic AcidB: Acetonitrile with 0.1% Trifluoroacetic Acid |

| Gradient | e.g., 20% B to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific λmax (e.g., 240 nm or 320 nm) |

| Injection Volume | 10 µL |

Computational and Theoretical Studies on N 8 Methylquinolin 5 Yl Butanamide

Quantum Chemical Calculations and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule, its stability, and its vibrational frequencies.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of many-body systems. For the analogous 8-aminoquinoline (B160924) derivatives, geometry optimization was performed using the DFT method with the B3LYP functional and a 6–311++G (d, p) basis set in the gas phase. nih.gov This level of theory is widely used to obtain accurate molecular geometries by finding the minimum energy conformation on the potential energy surface. The process involves iterative calculations to adjust the positions of the atoms until the forces on them are negligible. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum. nih.gov

While detailed molecular mechanics and dynamics simulations for N-(8-methylquinolin-5-yl)butanamide are not documented, these techniques are crucial for understanding the conformational landscape and behavior of molecules in a simulated environment over time. Molecular dynamics simulations, for instance, were performed on the analogous 8-aminoquinoline-derived Schiff bases to study their interaction with biological targets like DNA and proteins, ensuring the stability of the ligand-receptor complexes. nih.gov Such simulations provide valuable information on the dynamic behavior and binding stability of the molecule.

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical behavior, including its reactivity and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

For the analogous 8-aminoquinoline derivatives, the HOMO and LUMO energies were calculated using the DFT/B3LYP/6–311++g (d, p) method. nih.gov The HOMO was found to be distributed over the quinoline (B57606) ring and the imine group, while the LUMO was localized on the quinoline and the adjacent aromatic ring. nih.gov These findings suggest that the quinoline ring system is central to the electronic transitions of the molecule. Based on the HOMO parameter, the LNAPH analogue was identified as a better inhibitor in the studied context. nih.gov

Table 1: Frontier Molecular Orbital Energies for 8-Aminoquinoline Analogues

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| LNAPH | -5.78 | -2.15 | 3.63 |

| LO-VAN | -5.85 | -1.98 | 3.87 |

Data from a study on 8-aminoquinoline derived Schiff bases. nih.gov

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding charge transfer, electron delocalization, and intermolecular interactions within a molecule. It provides a detailed picture of the bonding and electronic structure by analyzing the filled and empty orbitals. While specific NBO analysis for this compound is not available, this method is instrumental in elucidating the nature of chemical bonds and non-covalent interactions that stabilize molecular structures.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict the sites susceptible to electrophilic and nucleophilic attack. nih.gov The MEP surface displays regions of varying electrostatic potential, typically color-coded where red indicates regions of negative potential (electron-rich, prone to electrophilic attack) and blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). Green areas represent neutral potential.

Fukui Function Analysis for Reactivity Sites

The Fukui function, f(r ), is a key concept in conceptual density functional theory that helps in identifying the most reactive sites within a molecule. It describes the change in electron density at a specific point r when the total number of electrons in the system changes. Essentially, it indicates where a molecule is most susceptible to different types of chemical attack.

There are three main types of Fukui functions:

f +(r ): This function corresponds to the addition of an electron and indicates the sites most susceptible to nucleophilic attack .

f -(r ): This function relates to the removal of an electron and points to the sites most prone to electrophilic attack .

f 0(r ): This function is the average of f+(r ) and f-(r ) and is used to predict sites for radical attack .

While specific Fukui function analysis on this compound is not available in the cited literature, studies on similar quinoline derivatives provide a strong basis for prediction. For instance, a study on pristine quinoline and its hydroxyl and methyl-substituted derivatives revealed distinct reactivity patterns. researchgate.net For pristine quinoline, positive Fukui function values (f+), indicating sites for nucleophilic attack, were observed at three locations within the nitrogen-containing ring. researchgate.net Conversely, the areas susceptible to electrophilic attack (f-) were also identified. researchgate.net

For this compound, it is anticipated that the nitrogen atom in the quinoline ring would be a primary site for electrophilic attack due to its lone pair of electrons. The butanamide substituent, particularly the carbonyl group, introduces additional reactive centers. The oxygen atom of the carbonyl group would likely be a site for nucleophilic attack, while the adjacent carbon atom could also be susceptible. The methyl group at the 8-position is expected to influence the electron distribution in the quinoline ring system.

A topological analysis of the Fukui function can further refine these predictions by defining specific basins of reactivity, allowing for a quantitative assessment of a site's ability to accept or donate charge. uchile.clresearchgate.net This approach moves beyond simple atomic condensations and provides a more detailed picture of molecular reactivity. uchile.cl

Table 1: Predicted Reactive Sites in this compound Based on Fukui Function Principles

| Type of Attack | Predicted Reactive Site(s) | Reasoning |

| Nucleophilic | Carbonyl carbon of the butanamide group, Aromatic carbons in the quinoline ring | These sites are electron-deficient and are thus susceptible to attack by electron-rich species. |

| Electrophilic | Nitrogen atom of the quinoline ring, Oxygen atom of the carbonyl group | These atoms possess lone pairs of electrons, making them attractive to electron-deficient species. |

| Radical | Aromatic ring system | The delocalized π-system can stabilize radical intermediates. |

Topological Analyses (e.g., ELF, LOL, RDG)

Topological analyses of scalar fields related to electron density provide a powerful means to visualize and quantify chemical bonding and non-covalent interactions within a molecule. Key methods include the Electron Localization Function (ELF), the Localized Orbital Locator (LOL), and the Reduced Density Gradient (RDG).

Electron Localization Function (ELF): ELF maps the probability of finding an electron pair in a given region of space. researchgate.net Values close to 1.0 indicate a high degree of electron localization, characteristic of covalent bonds and lone pairs, while lower values suggest delocalized electrons. araproceedings.com In a molecule like this compound, ELF analysis would be expected to show high localization in the C-C, C-H, C-N, and C=O bonds, as well as around the nitrogen and oxygen atoms corresponding to their lone pairs.

Localized Orbital Locator (LOL): Similar to ELF, LOL provides information about electron localization, particularly highlighting regions where the gradients of orbitals are largest, which is indicative of bonding and lone pair regions. araproceedings.com It offers a complementary view to ELF and can be more sensitive to certain features of electron delocalization. ijasret.com

Reduced Density Gradient (RDG): The RDG analysis is particularly useful for identifying and characterizing non-covalent interactions (NCIs). researchgate.net It plots the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. This generates surfaces that visualize different types of interactions:

Strong attractive interactions (e.g., hydrogen bonds): Appear as blue-colored surfaces.

Weak van der Waals interactions: Appear as green-colored surfaces.

Strong repulsive interactions (e.g., steric clashes): Appear as red-colored surfaces.

For this compound, RDG analysis would likely reveal van der Waals interactions across the planar quinoline ring system. Depending on the molecular conformation, intramolecular hydrogen bonding might be observed between the amide proton and the quinoline nitrogen. Steric repulsion would be expected between the methyl group and the butanamide chain if they are in close proximity. Studies on other heterocyclic compounds have successfully used these topological methods to elucidate bonding patterns and non-covalent interactions. dntb.gov.uanih.gov

Table 2: Expected Outcomes of Topological Analyses for this compound

| Analysis Type | Predicted Observation | Chemical Interpretation |

| ELF/LOL | High values along bond paths and at N/O atoms. | Strong covalent bonds and localized lone pairs. |

| Lower values across the aromatic rings. | Delocalized π-electron system. | |

| RDG | Green surfaces over the aromatic system. | Van der Waals interactions. |

| Blue surfaces (potential) between amide N-H and quinoline N. | Intramolecular hydrogen bonding (conformation dependent). | |

| Red surfaces between the methyl group and butanamide chain. | Steric repulsion (conformation dependent). |

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optoelectronics, including frequency conversion and optical switching. researchgate.net Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor groups, are promising candidates for NLO materials. mdpi.com

The NLO response of a molecule is primarily described by its hyperpolarizability (β). Computational chemistry, specifically DFT, can predict these properties with reasonable accuracy. The key molecular features that enhance NLO properties are:

A large dipole moment: Indicating significant charge separation.

A small HOMO-LUMO energy gap: Facilitating intramolecular charge transfer (ICT).

An extended π-conjugation system: Allowing for electron delocalization.

Quinoline derivatives have been extensively studied for their NLO properties due to the electron-withdrawing nature of the quinoline ring, which can act as an excellent acceptor. mdpi.com When combined with electron-donating groups, a strong push-pull system is created, which is favorable for a large NLO response. researchgate.net

The first hyperpolarizability (β) is a tensor quantity, but often the total hyperpolarizability (β_tot) is reported. Calculations for various organic molecules have shown β_tot values ranging from moderate to very large, indicating their potential as NLO materials. For instance, some stilbazolium derivatives have shown significant third-order NLO properties. rsc.org

Table 3: Key Parameters for NLO Property Prediction in this compound

| Parameter | Significance for NLO Properties | Expected Influence in the Molecule |

| Dipole Moment (μ) | A large dipole moment often correlates with a larger NLO response. | The polar amide group and the heteroaromatic quinoline ring will induce a significant dipole moment. |

| HOMO-LUMO Gap (ΔE) | A smaller energy gap facilitates intramolecular charge transfer, enhancing NLO effects. | The conjugation within the quinoline ring and the presence of the amide substituent will determine this gap. |

| Polarizability (α) | Represents the ease of distortion of the electron cloud. | The extended π-system of the quinoline ring will contribute to a high polarizability. |

| First Hyperpolarizability (β) | The primary measure of the second-order NLO response. | The donor-acceptor character within the molecule will be the main determinant of this value. |

Structure Activity Relationship Sar Investigations of N 8 Methylquinolin 5 Yl Butanamide Derivatives

Impact of Alkyl Chain Length and Substituents on Biological Activity

The length and nature of the alkyl chain in N-(8-methylquinolin-5-yl)butanamide derivatives can significantly influence their biological effects. Research has shown that altering the butanamide side chain can modulate the potency and selectivity of these compounds.

For instance, in the context of antibacterial agents, modifications to the N-acyl side chain of quinoline (B57606) derivatives have been explored. nih.gov Shortening or lengthening the butanamide chain, or introducing branches or cyclic groups, can affect how the molecule interacts with its biological target. The lipophilicity of the molecule, which is influenced by the alkyl chain, can also play a critical role in its ability to cross cell membranes and reach its site of action. researchgate.net

The presence of specific substituents on the alkyl chain can also be a key determinant of activity. For example, the introduction of polar groups, such as hydroxyl or amino groups, can alter the solubility and binding properties of the compound. Conversely, the addition of bulky or hydrophobic substituents may enhance binding to certain targets through van der Waals interactions.

A study on quinoline-5-sulfonamide (B3425427) derivatives revealed that the nature of the substituent on the amide nitrogen was critical for anticancer and antibacterial activities. mdpi.com Specifically, derivatives with an unsubstituted phenolic group at position 8 of the quinoline ring and particular N-substituents on the sulfonamide moiety showed the highest activity. mdpi.com

Table 1: Impact of Alkyl Chain Modifications on Biological Activity

| Modification | General Effect on Biological Activity | Rationale | Reference |

|---|---|---|---|

| Chain Length Variation | Can increase or decrease potency | Alters lipophilicity and fit within the binding pocket | nih.gov |

| Branching | May enhance selectivity | Introduces steric hindrance that can favor binding to specific targets | researchgate.net |

| Introduction of Polar Groups | Can improve solubility and binding | Forms hydrogen bonds with the target | mdpi.com |

| Introduction of Bulky Groups | May enhance binding affinity | Increases van der Waals interactions | researchgate.net |

Modifications on the Quinoline Ring System and Their Effects

The quinoline ring is a fundamental scaffold in many biologically active compounds, and modifications to this ring system can have profound effects on the activity of this compound derivatives. nih.govijresm.comnih.gov The position and nature of substituents on the quinoline ring are critical for determining the compound's pharmacological profile.

Substituents at various positions of the quinoline ring can influence the molecule's electronic properties, steric hindrance, and ability to form hydrogen bonds. For example, the introduction of electron-withdrawing groups, such as halogens or nitro groups, can alter the pKa of the quinoline nitrogen and affect its interaction with biological targets. mdpi.com Conversely, electron-donating groups can have the opposite effect.

In the context of anticancer agents, substitutions at the C-5 and C-6 positions of the quinoline ring have been shown to be important for activity. biointerfaceresearch.com For instance, some studies have indicated that methyl substitution at C-5 can lead to more potent anticancer activity compared to substitution at C-6. biointerfaceresearch.com Furthermore, the presence of a hydroxyl group at the C-8 position is often crucial for the biological activity of many quinoline derivatives. mdpi.comnih.gov

Modifications can also involve the fusion of other ring systems to the quinoline core, creating more complex heterocyclic structures with potentially novel biological activities. researchgate.net

Table 2: Effects of Quinoline Ring Modifications

| Modification Position | Substituent Type | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| C-5 | Methyl group | Enhanced anticancer activity | biointerfaceresearch.com |

| C-6 | Fluorine | Can increase antibacterial activity | slideshare.net |

| C-7 | Chlorine | Essential for antimalarial activity in some 4-aminoquinolines | youtube.comyoutube.com |

| C-8 | Hydroxyl group | Often critical for various biological activities | mdpi.comnih.gov |

| C-8 | Any substitution | Can abolish antimalarial activity in some 4-aminoquinolines | youtube.com |

Stereochemical Considerations in Activity Modulation

Chirality, or the "handedness" of a molecule, can play a significant role in its biological activity. malariaworld.org If a molecule is chiral, it exists as two non-superimposable mirror images called enantiomers. These enantiomers can have different pharmacological properties because biological systems, such as enzymes and receptors, are themselves chiral.

For this compound derivatives that contain a stereocenter, the biological activity can be highly dependent on the specific stereoisomer. One enantiomer may be significantly more active than the other, or they may even have different biological effects altogether. For example, in a study of chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine-based compounds, the pure enantiomers were synthesized and tested to understand how their stereochemistry impacted their biological effects. nih.gov

The differential activity of enantiomers is often due to their distinct three-dimensional arrangements, which dictate how they fit into the binding site of a target protein. One enantiomer may bind with high affinity, leading to a potent biological response, while the other may bind weakly or not at all. Therefore, the synthesis and testing of individual enantiomers are crucial for understanding the SAR and for developing more effective and selective drugs. malariaworld.org

Computational Approaches to SAR (e.g., Virtual Screening, CoMFA)

Computational methods are powerful tools in modern drug discovery and are extensively used to investigate the SAR of compounds like this compound derivatives. bu.edu.egnih.gov These in silico techniques can predict how a molecule will interact with a biological target, thereby guiding the design of new and more potent analogs.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govtandfonline.com This approach can significantly reduce the time and cost of drug discovery by prioritizing compounds for experimental testing. For quinoline derivatives, virtual screening has been used to identify potential inhibitors of various targets, including those involved in viral replication. nih.govnih.gov

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR (Quantitative Structure-Activity Relationship) method that is used to correlate the 3D properties of a set of molecules with their biological activities. CoMFA models can help to visualize the regions around a molecule where steric and electrostatic properties are important for activity, providing valuable insights for the design of new compounds with improved potency.

Other computational approaches include molecular docking, which predicts the preferred orientation of a molecule when bound to a target, and molecular dynamics (MD) simulations, which simulate the movement of a molecule and its target over time to assess the stability of their interaction. nih.govfigshare.com These methods provide a detailed understanding of the molecular interactions that govern biological activity and are invaluable for guiding the optimization of lead compounds.

Table 3: Computational Approaches in SAR

| Technique | Purpose | Application to Quinoline Derivatives | Reference |

|---|---|---|---|

| Virtual Screening | To identify potential drug candidates from large compound libraries | Identifying potential antiviral and antibacterial agents | nih.govtandfonline.comnih.gov |

| CoMFA | To correlate 3D molecular properties with biological activity | Guiding the design of more potent analogs | researchgate.net |

| Molecular Docking | To predict the binding mode of a molecule to its target | Understanding the interactions between quinoline derivatives and their targets | bu.edu.egfigshare.com |

| Molecular Dynamics (MD) Simulations | To assess the stability of the ligand-target complex | Evaluating the stability of quinoline derivatives in the binding site of their target | nih.gov |

Molecular Mechanism of Action in Vitro Studies of N 8 Methylquinolin 5 Yl Butanamide

Enzyme Inhibition Studies

Quinoline-based structures are known to interact with and inhibit a variety of enzymes. These interactions are often central to their biological effects. The potential for N-(8-methylquinolin-5-yl)butanamide to act as an enzyme inhibitor is inferred from studies on analogous compounds targeting enzymes such as histone deacetylases and HIV-1 integrase.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. Their inhibition is a promising strategy in cancer therapy. nih.gov Several quinoline (B57606) derivatives have been designed and synthesized as potent HDAC inhibitors. nih.govnih.gov For instance, a series of 8-substituted quinoline-2-carboxamide (B1208818) derivatives demonstrated significant HDAC inhibitory activity, with the most potent compound showing a three-fold greater activity than the known HDAC inhibitor Vorinostat. nih.gov Another study on quinoline-based N-hydroxycinnamamides and N-hydroxybenzamides also identified compounds with strong HDAC inhibitory and anti-proliferative activities. nih.gov These studies suggest that the quinoline scaffold is a viable backbone for the development of HDAC inhibitors. The inhibitory mechanism often involves the quinoline moiety interacting with the active site of the HDAC enzyme.

Table 1: HDAC Inhibitory Activity of Selected Quinoline Derivatives

| Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Quinoline-2-carboxamide derivative (21g) | HDAC | 0.050 | nih.gov |

| Vorinostat (Reference) | HDAC | 0.137 | nih.gov |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

HIV-1 Integrase Inhibition

HIV-1 integrase is a key enzyme in the life cycle of the human immunodeficiency virus, responsible for integrating the viral DNA into the host genome. nih.gov It represents a significant target for antiretroviral drug development. nih.govacs.org Styrylquinoline derivatives have been identified as a class of potent HIV-1 integrase inhibitors. acs.orgnih.gov These compounds can inhibit the 3'-processing activity of the integrase with IC₅₀ values in the micromolar to submicromolar range. acs.orgnih.gov The mechanism of inhibition appears to be competitive, preventing the binding of the viral DNA to the enzyme. nih.gov Furthermore, some quinoline-based allosteric inhibitors of HIV-1 integrase (ALLINIs) bind to the dimer interface of the enzyme, inducing an aberrant multimerization and blocking viral replication. mdpi.com Novel quinolinonyl diketo acid derivatives have also been designed to selectively inhibit the strand transfer step of the integration process. researchgate.net

Table 2: HIV-1 Integrase Inhibitory Activity of Selected Quinoline Derivatives

| Compound Class | Mechanism | IC₅₀ Range | Key Findings | Reference |

|---|---|---|---|---|

| Styrylquinolines | Competitive inhibition of 3'-processing | 0.5 - 5 µM | Prevents IN-DNA recognition | acs.orgnih.gov |

| Quinoline-based ALLINIs | Allosteric inhibition, aberrant multimerization | Varies | Targets dimer interface of integrase | mdpi.com |

Receptor Binding Interactions

The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. Quinoline derivatives have been shown to modulate the activity of several important receptors, including Toll-like receptors (TLRs) and the Liver X Receptor (LXR).

Toll-like Receptor (TLR) 7/8 Antagonism

TLR7 and TLR8 are endosomal receptors that recognize single-stranded RNA and play a critical role in the innate immune response. nih.govinvivogen.com Dysregulation of these receptors is implicated in autoimmune diseases. nih.gov Several quinoline derivatives have been developed as potent and selective dual TLR7/8 antagonists. mdpi.com For example, Enpatoran (M5049), a 5-piperidylquinoline derivative, exhibits IC₅₀ values of 11.1 nM for TLR7 and 24.1 nM for TLR8. mdpi.com These antagonists are thought to bind to the open form of the TLR dimer, stabilizing an inactive state of the receptor and preventing its activation. mdpi.com The development of such antagonists represents a promising therapeutic strategy for conditions like lupus. nih.gov

Liver X Receptor (LXR) Modulation

The Liver X Receptors (LXRα and LXRβ) are nuclear receptors that play a key role in cholesterol metabolism and inflammation. nih.gov Phenyl acetic acid-based quinolines have been developed as LXR modulators. nih.gov Structure-activity relationship (SAR) studies have led to the identification of potent LXR agonists that show good binding affinity for both LXRα and LXRβ. nih.gov These compounds have been shown to increase the expression of ABCA1, a key gene involved in cholesterol efflux, in cell-based assays. nih.gov Furthermore, carboxylic acid-based quinolines have been found to be selective LXRβ agonists. nih.gov

Interaction with Specific Biomolecules

Beyond enzymes and receptors, quinoline derivatives can interact with other critical biomolecules, such as nucleic acid structures and metalloproteins, leading to significant biological outcomes.

DNA G-quadruplex Interaction

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich regions of DNA, such as in the promoter regions of oncogenes like MYC. nih.gov The stabilization of these structures by small molecules can down-regulate gene expression, making them attractive targets for cancer therapy. nih.gov Several quinoline derivatives have been identified as effective and selective G-quadruplex ligands. nih.govnih.gov For instance, a drug-like quinoline-based molecule, PEQ, has been shown to specifically bind to the MYC promoter G-quadruplex. nih.gov Disubstituted quinazoline (B50416) derivatives, which are structurally related to quinolines, have also demonstrated high selectivity for telomeric G-quadruplex DNA. unisa.edu.au The interaction often involves the planar quinoline ring system stacking on the terminal G-tetrads of the G-quadruplex structure.

Metalloprotein Interaction

While specific studies on this compound and metalloproteins are not available, the quinoline scaffold is known to be a part of molecules that can interact with metalloproteins. For example, HIV-1 integrase, a target of some quinoline derivatives, is a metalloenzyme that contains divalent metal cations in its active site. acs.org The inhibitory action of some compounds is based on their ability to chelate these metal ions, which are essential for the enzyme's catalytic activity. This suggests that quinoline-based compounds could potentially interact with other metalloproteins, although specific targets for this compound in this category have not been identified.

In Vitro Assay Methodologies for Target Validation

The validation of the biological targets of compounds like this compound relies on a variety of robust in vitro assay methodologies. These assays are crucial for confirming enzyme inhibition, receptor binding, and interactions with other biomolecules.

Enzyme Inhibition Assays

Histone Deacetylase (HDAC) Assays : Fluorogenic assays are commonly used to measure HDAC activity. nih.govbpsbioscience.comsigmaaldrich.com These assays utilize a substrate containing an acetylated lysine (B10760008) residue and a quenched fluorophore. bpsbioscience.comsigmaaldrich.com Deacetylation by HDACs allows a developer enzyme to cleave the substrate, releasing the fluorophore and generating a fluorescent signal that is proportional to HDAC activity. bpsbioscience.com Cell-based luminescent assays, such as the HDAC-Glo I/II assay, can be used to assess the inhibition of endogenous HDACs in a cellular context. nih.gov

HIV-1 Integrase Assays : The inhibitory activity against HIV-1 integrase can be evaluated using gel-based assays that measure the inhibition of the 3'-processing and strand transfer reactions. invivochem.commedchemexpress.com These assays typically use radiolabeled or fluorescently labeled DNA substrates. Fluorescence anisotropy can also be employed to assess the effect of inhibitors on the formation of the integrase-viral DNA complex. nih.govresearchgate.net

Receptor Binding and Functional Assays

TLR7/8 Reporter Assays : To assess the antagonist activity on TLR7 and TLR8, engineered cell lines, such as HEK293 cells transfected with the respective TLRs and a reporter gene (e.g., NF-κB or Lucia luciferase), are commonly used. nih.gov Inhibition of the reporter gene expression upon stimulation with a known TLR7 or TLR8 agonist indicates antagonist activity. nih.gov Cytokine production assays in human primary cells, such as peripheral blood mononuclear cells (PBMCs), can further confirm the functional consequences of TLR antagonism. nih.gov

Biomolecule Interaction Assays

G-quadruplex Binding Assays : Several biophysical techniques are used to study the interaction of ligands with G-quadruplex DNA. Fluorescence Resonance Energy Transfer (FRET) melting assays can determine the stabilizing effect of a compound on a G-quadruplex structure. rsc.org Circular Dichroism (CD) spectroscopy is used to observe changes in the G-quadruplex topology upon ligand binding. Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information on the binding affinity and the specific interaction sites. nih.govrsc.org

Table 3: Common In Vitro Assays for Target Validation

| Assay Type | Target/Interaction | Principle | Readout | Reference |

|---|---|---|---|---|

| Fluorogenic Assay | HDAC Inhibition | Enzymatic deacetylation and subsequent cleavage of a fluorogenic substrate. | Fluorescence | bpsbioscience.comsigmaaldrich.com |

| Gel-based Assay | HIV-1 Integrase Inhibition | Separation of DNA products of 3'-processing and strand transfer on a gel. | Autoradiography or fluorescence imaging | invivochem.commedchemexpress.com |

| Reporter Gene Assay | TLR7/8 Antagonism | Measurement of reporter gene expression (e.g., luciferase) in TLR-transfected cells. | Luminescence or colorimetric signal | nih.gov |

| FRET Melting Assay | G-quadruplex Stabilization | Measurement of the melting temperature of a fluorescently labeled G-quadruplex. | Fluorescence | rsc.org |

Future Research Directions for N 8 Methylquinolin 5 Yl Butanamide

Novel Synthetic Routes and Sustainable Methodologies

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods like the Skraup, Doebner-von Miller, and Friedländer reactions. nih.govijpsjournal.com However, these methods often involve harsh conditions, hazardous reagents, long reaction times, and the use of toxic organic solvents, which pose significant environmental and economic challenges. nih.govacs.org The future of synthesizing N-(8-methylquinolin-5-yl)butanamide and its analogs lies in the adoption of green and sustainable chemistry principles. ijpsjournal.com

Key areas for development include:

Microwave- and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields by providing efficient energy transfer. nih.gov

Eco-Friendly Catalysts: Research into reusable and non-toxic catalysts, such as nanocatalysts or metal-free systems, is crucial for minimizing environmental impact. rsc.orgacs.org

Green Solvents: Replacing hazardous organic solvents with water, ionic liquids, or solvent-free conditions is a primary goal of green chemistry. ijpsjournal.comacs.org

A comparative overview of traditional versus sustainable approaches is presented below.

| Feature | Traditional Synthetic Methods | Sustainable Synthetic Methodologies |

| Reaction Conditions | High temperatures, long reaction times. nih.gov | Milder conditions, significantly reduced reaction times. nih.gov |

| Solvents | Often rely on hazardous organic solvents. nih.gov | Use of green solvents like water or solvent-free conditions. ijpsjournal.comacs.org |

| Catalysts | Use of stoichiometric and often toxic catalysts. nih.gov | Employment of recyclable and environmentally benign catalysts. rsc.orgacs.org |

| Efficiency | Multiple steps with work-up and purification after each step. | One-pot or tandem reactions improve atom and step economy. rsc.org |

| Environmental Impact | Generation of significant chemical waste. | Reduced waste generation and lower energy consumption. ijpsjournal.com |

By focusing on these sustainable methodologies, future syntheses of this compound can be made more efficient, cost-effective, and environmentally responsible.

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the three-dimensional structure of this compound is fundamental for elucidating its mechanism of action and for designing more potent analogs. While standard techniques like ¹H and ¹³C NMR and FT-IR provide basic structural information, advanced spectroscopic methods can offer deeper insights. researchgate.netmdpi.com

Future research should employ a combination of the following advanced techniques:

| Technique | Information Provided | Relevance to this compound |

| 2D NMR (COSY, HSQC, HMBC) | Provides detailed information on proton-proton and proton-carbon correlations, establishing connectivity within the molecule. researchgate.net | Unambiguously confirms the molecular structure and aids in assigning all proton and carbon signals, which is crucial for structural verification. |

| High-Resolution Mass Spectrometry (HRMS) | Determines the exact mass of the molecule, allowing for the confirmation of its elemental composition. researchgate.net | Provides definitive proof of the molecular formula of the synthesized compound. |

| Single-Crystal X-ray Diffraction | Determines the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles. mdpi.com | Offers an absolute confirmation of the molecular structure and provides insights into intermolecular interactions in the solid state. |

| Density Functional Theory (DFT) Calculations | Complements experimental data by predicting spectroscopic properties, molecular orbitals (HOMO/LUMO), and electrostatic potential. researchgate.netarabjchem.org | Helps in interpreting experimental spectra and provides insights into the molecule's reactivity and electronic properties. |

The integration of these advanced spectroscopic and computational methods will provide a comprehensive structural and electronic profile of this compound, which is essential for further development. tees.ac.uk

Integration of Multi-Omics Data in Chemical Biology Studies

To fully understand the biological impact of this compound, a systems biology approach is necessary. brjac.com.br The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to the compound. nih.govnih.gov This approach moves beyond a single-target perspective to reveal the complex network of interactions and pathways affected by the molecule. nih.gov

Future research should focus on:

Transcriptomics: Analyzing changes in mRNA expression to identify genes that are up- or down-regulated in response to the compound.

Proteomics: Investigating changes in the protein landscape to understand the functional consequences of altered gene expression. brjac.com.br

Metabolomics: Studying shifts in metabolite levels to reveal changes in metabolic pathways.

By combining these datasets, researchers can construct comprehensive models of the compound's mechanism of action, identify potential biomarkers for its activity, and uncover novel therapeutic applications. nih.govspringernature.com This data-rich approach is essential for prioritizing strategies in modern drug discovery and for understanding the intricate biochemistry of biological systems. brjac.com.br

Computational Design and Prediction of Novel Analogs

Computational chemistry offers powerful tools for the rational design of novel analogs of this compound with improved properties. nih.gov In silico methods can predict the biological activity, pharmacokinetic properties, and potential toxicity of new compounds before they are synthesized, saving significant time and resources.

Key computational approaches for future research include:

| Computational Tool/Method | Application in Drug Design | Relevance for Novel Analogs |

| Molecular Docking | Predicts the binding orientation and affinity of a molecule to the active site of a protein target. nih.gov | Can be used to screen virtual libraries of analogs against known biological targets to identify candidates with potentially higher potency. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate chemical structure with biological activity. | Helps in identifying the key structural features responsible for the activity of this compound and in designing new analogs with enhanced effects. |

| Density Functional Theory (DFT) | Calculates electronic structure, reactivity descriptors, and bond dissociation energies. arabjchem.org | Provides insights into the chemical reactivity and stability of novel analogs, helping to predict their metabolic fate. arabjchem.org |

| ADMET Prediction | (Absorption, Distribution, Metabolism, Excretion, Toxicity) In silico models that predict the drug-like properties of a molecule. rsc.org | Allows for the early-stage filtering of analogs with poor pharmacokinetic profiles or potential toxicity issues. |

These computational strategies will enable a more targeted and efficient exploration of the chemical space around this compound, accelerating the discovery of new and improved therapeutic agents.

Exploration of Diverse Biological Targets and Pathways

The quinoline core is present in a multitude of compounds with a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. nih.govbiointerfaceresearch.comarabjchem.org This suggests that this compound and its future analogs may interact with a variety of biological targets and pathways that remain to be explored.

Based on the known activities of related quinoline derivatives, future research could investigate the potential of this compound in the following areas:

| Potential Therapeutic Area | Known Targets for Quinoline Derivatives | Research Focus |

| Oncology | VEGFR-2, various kinases, topoisomerases. nih.govnih.gov | Investigating antiproliferative activity against various cancer cell lines and exploring effects on angiogenesis and apoptosis. nih.gov |

| Infectious Diseases | Bacterial DNA gyrase, fungal lanosterol (B1674476) 14α-demethylase, parasitic enzymes. researchgate.net | Screening for activity against a broad spectrum of bacteria, fungi, and parasites. nih.govresearchgate.net |

| Inflammation | Cyclooxygenase (COX) enzymes, cytokine signaling pathways. biointerfaceresearch.com | Evaluating anti-inflammatory effects in cellular and animal models of inflammation. |

| Neurodegenerative Diseases | Cholinesterases, monoamine oxidase. tees.ac.uk | Assessing the potential to inhibit enzymes implicated in diseases like Alzheimer's and Parkinson's. |

| Cardiovascular Diseases | Various ion channels and receptors. nih.govbiointerfaceresearch.com | Exploring effects on cardiovascular targets to identify potential for treating conditions like hypertension or arrhythmia. |

A systematic screening of this compound against a diverse panel of biological targets could uncover entirely new therapeutic applications for this class of compounds. nih.gov Understanding these targets is crucial for developing effective treatment strategies. researchgate.net

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-(8-methylquinolin-5-yl)butanamide, and how can reaction parameters be optimized for scalability?

Answer: The synthesis typically involves coupling 8-methylquinolin-5-amine with butanoyl chloride under Schotten-Baumann conditions. Key parameters include:

- Temperature control (0–5°C) to minimize side reactions.

- Use of triethylamine as a base to neutralize HCl byproducts.

- Purification via recrystallization (ethanol/water mixture).

For scalability, continuous flow synthesis (as demonstrated for structurally analogous compounds) improves yield (up to 85% purity) by ensuring precise stoichiometric ratios and residence times .

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

Answer:

- 1H/13C NMR : Identify quinoline aromatic protons (δ 8.5–9.5 ppm) and the amide carbonyl (δ ~165 ppm).

- IR spectroscopy : Confirm C=O stretch at ~1640–1680 cm⁻¹.

- High-resolution mass spectrometry (HRMS) : Validate molecular ion [M+H]+ with <2 ppm error.

Comparative analysis with computational spectra (e.g., DFT) resolves ambiguities in substituent positioning .

Advanced Research Questions

Q. How should researchers design dose-response experiments to assess the anticancer activity of this compound?

Answer:

- Use MTT assays with 72-hour exposure across 5–8 log-concentration doses (1 nM–100 μM).

- Include positive controls (e.g., cisplatin) and normalize viability to vehicle-treated cells.

- Calculate IC50 via nonlinear regression (four-parameter logistic model).

- Validate selectivity using non-cancerous cell lines (e.g., HEK293) and assess apoptosis via Annexin V/PI flow cytometry .

Q. What mechanistic approaches can elucidate the interaction between this compound and tubulin?

Answer:

- Competitive binding assays : Use [3H]colchicine as a radioligand in purified tubulin.

- Molecular docking : Identify binding pockets (e.g., Autodock Vina).

- Mutagenesis studies : Test β-tubulin mutants (e.g., T178V) to confirm critical residues.

- Resolve conflicting Kd values (SPR vs. MST) using isothermal titration calorimetry (ITC) to account for enthalpy-driven binding .

Q. How can structure-activity relationship (SAR) studies optimize the antimicrobial efficacy of derivatives?

Answer:

- Synthesize analogs with variations at the quinoline C8 methyl group, butanamide chain length (C3–C5), and electron-donating/withdrawing substituents.

- Test against S. aureus and E. coli via broth microdilution (CLSI guidelines).

- Correlate logP (HPLC-derived) with MIC values using multivariate regression.

- Prioritize compounds with >10-fold selectivity over mammalian cells .

Q. How can researchers resolve contradictions in fluorescence-based binding assays for this compound?

Answer:

- Perform quenching experiments (e.g., Stern-Volmer plots) to distinguish static vs. dynamic quenching.

- Validate binding constants via orthogonal methods like surface plasmon resonance (SPR) .

- Use site-directed mutagenesis to confirm target residues if fluorescence data conflicts with docking predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.